molecular formula C17H20ClN3O4S B11452648 Tert-butyl [2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethyl]carbamate

Tert-butyl [2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethyl]carbamate

Cat. No.: B11452648
M. Wt: 397.9 g/mol
InChI Key: MWWKAJFDEFDDCJ-UHFFFAOYSA-N
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Description

TERT-BUTYL N-[2-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is a complex organic compound that features a tert-butyl carbamate group, a chlorophenyl group, and an oxadiazole ring

Properties

Molecular Formula

C17H20ClN3O4S

Molecular Weight

397.9 g/mol

IUPAC Name

tert-butyl N-[2-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]carbamate

InChI

InChI=1S/C17H20ClN3O4S/c1-17(2,3)25-15(23)19-9-8-14-20-21-16(24-14)26-10-13(22)11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,23)

InChI Key

MWWKAJFDEFDDCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL N-[2-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the oxadiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base.

    Attachment of the Sulfanyl Group: The chlorophenyl oxadiazole is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Carbamate Group: Finally, the compound is reacted with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-[2-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

TERT-BUTYL N-[2-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[2-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring and the sulfanyl group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • TERT-BUTYL N-[2-(5-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE
  • TERT-BUTYL N-[2-(5-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE

Uniqueness

TERT-BUTYL N-[2-(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is unique due to the presence of the chlorophenyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for the development of new therapeutic agents and advanced materials.

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